Hydron;2-hydroxypropanoate

Description

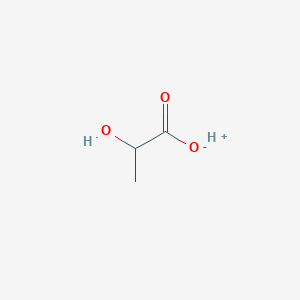

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

hydron;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical and Biochemical Characterization

Historical Perspectives on 2-Hydroxypropanoate Research

The journey of understanding 2-hydroxypropanoate began in 1780 when Swedish chemist Carl Wilhelm Scheele first isolated it from sour milk, initially naming it "Mjölksyra" (acid of milk). biocrates.comlactic-acid.combritannica.com A few decades later, in 1808, Jöns Jacob Berzelius made the significant discovery that this same substance is also produced in muscles during physical exertion. github.ioatamankimya.comfamousscientists.org The correct molecular structure of lactic acid was later established by Johannes Wislicenus in 1873. github.ioatamankimya.com

A pivotal moment in the history of 2-hydroxypropanoate research came in 1856 when Louis Pasteur discovered the role of the bacterium Lactobacillus in the synthesis of lactic acid through fermentation. biocrates.comgithub.ioatamankimya.com This discovery was not only crucial for understanding the biological production of the compound but also laid the groundwork for its commercial production, which was initiated by the German pharmacy Boehringer Ingelheim in 1895. biocrates.comgithub.io

Further research in the 19th and early 20th centuries, including studies by Araki and Zillessen, linked the production of lactic acid to tissue hypoxia, or a lack of oxygen. biocrates.compnas.org This led to the long-held view that lactic acid was primarily a waste product of anaerobic metabolism. researchgate.net However, this perspective has evolved, and it is now understood that lactate (B86563) is a key metabolic fuel. researchgate.net In 1843, Johann Joseph Scherer was the first to detect lactic acid in human blood under pathological conditions. nih.govnih.gov

Structural Isomerism and Stereochemical Considerations of 2-Hydroxypropanoate

2-Hydroxypropanoic acid (C₃H₆O₃) is a chiral molecule, meaning it possesses a non-superimposable mirror image. wikipedia.orgquora.com This chirality arises from the presence of a single asymmetric carbon atom, which is the second carbon in the chain, bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a carboxyl group (-COOH), and a methyl group (-CH₃). quora.com

This structural feature gives rise to two distinct stereoisomers, or enantiomers:

L-(+)-2-hydroxypropanoic acid (also known as (S)-lactic acid)

D-(-)-2-hydroxypropanoic acid (also known as (R)-lactic acid) xhlactics.comnih.gov

The "L" and "D" designations refer to the configuration of the molecule, while the "(+)" and "(-)" indicate the direction in which they rotate plane-polarized light (dextrorotatory and levorotatory, respectively). xhlactics.com A mixture containing equal amounts of both enantiomers is called a racemic mixture or DL-lactic acid. wikipedia.org

These stereoisomers exhibit different biological and physical properties. For instance, L-lactate is the predominant form produced and utilized in the human body. xhlactics.com The boiling point of L-lactic acid is 125 °C, while D-lactic acid has a boiling point of 103 °C. mdpi.com

Table 1: Properties of 2-Hydroxypropanoate Stereoisomers

| Property | L-(+)-2-hydroxypropanoate | D-(-)-2-hydroxypropanoate | DL-2-hydroxypropanoate (racemic) |

|---|---|---|---|

| Alternate Name | (S)-lactic acid | (R)-lactic acid | Racemic lactic acid |

| Melting Point | 53 °C nih.gov | 53 °C nih.gov | 16.8 °C nih.gov |

| Biological Significance | Primary isomer in human metabolism xhlactics.com | Produced by certain bacteria xhlactics.com | Mixture of both isomers wikipedia.org |

Acid-Base Equilibria and Protonation States of 2-Hydroxypropanoate

2-Hydroxypropanoic acid is a weak acid that participates in an acid-base equilibrium in aqueous solutions. lactic-acid.com It can donate a proton (H⁺) from its carboxyl group to form its conjugate base, the 2-hydroxypropanoate ion, also known as lactate. wikipedia.orglactic-acid.com

The equilibrium can be represented as follows: CH₃CH(OH)COOH ⇌ CH₃CH(OH)COO⁻ + H⁺

The tendency of the acid to dissociate is quantified by its acid dissociation constant (pKa). The pKa of the carboxylic acid group of 2-hydroxypropanoic acid is approximately 3.86. wikipedia.orgnih.govechemi.com This relatively low pKa value indicates that it is a stronger acid than acetic acid (pKa ≈ 4.76). wikipedia.orgechemi.com The higher acidity is a result of intramolecular hydrogen bonding between the alpha-hydroxyl group and the carboxylate group. wikipedia.org

The protonation state of the molecule is dependent on the pH of the surrounding environment. lactic-acid.com

At a pH below the pKa (pH < 3.86) , the protonated, undissociated form (2-hydroxypropanoic acid) predominates.

At a pH equal to the pKa (pH = 3.86) , the concentrations of the protonated acid and the deprotonated lactate ion are equal. lactic-acid.com

At a pH above the pKa (pH > 3.86) , the deprotonated lactate ion is the dominant species. lactic-acid.com

In physiological systems, where the pH is typically around 7.4, 2-hydroxypropanoic acid exists almost entirely in its deprotonated lactate form. nih.govresearchgate.net The hydroxyl group also has a much higher pKa value of around 15.1, meaning it remains protonated under normal physiological conditions. acs.org

Table 2: Acid-Base Properties of 2-Hydroxypropanoate

| Property | Value |

|---|---|

| pKa (Carboxyl Group) | 3.86 wikipedia.orgnih.govechemi.com |

| pKa (Hydroxyl Group) | ~15.1 acs.org |

| Predominant form at pH 7.4 | Lactate (deprotonated) nih.govresearchgate.net |

Synthesis and Derivatization Strategies for 2 Hydroxypropanoate

Chemical Synthesis Pathways for 2-Hydroxypropanoic Acid

While biotechnological routes are increasingly favored, chemical synthesis remains a significant method for producing lactic acid, particularly for applications where racemic mixtures are acceptable or specific chemical precursors are readily available.

Industrial Scale Chemical Production Methods

The traditional and most common industrial chemical synthesis of lactic acid begins with the reaction of acetaldehyde (B116499) with hydrogen cyanide to form lactonitrile. This intermediate is then hydrolyzed, typically using a strong acid such as sulfuric acid or hydrochloric acid, to yield lactic acid. This process, however, produces a racemic mixture of D- and L-lactic acid. Another established industrial method involves the oxidation of propylene (B89431) glycol.

| Precursor | Reagents | Intermediate | Product |

| Acetaldehyde | Hydrogen Cyanide, Sulfuric Acid/Water | Lactonitrile | Racemic 2-Hydroxypropanoic Acid |

| Propylene Glycol | Oxidizing Agent | - | Racemic 2-Hydroxypropanoic Acid |

Alternative Synthetic Routes and Catalytic Approaches

Research into alternative and more sustainable chemical syntheses of lactic acid is ongoing. One such approach involves the catalytic conversion of biomass-derived sugars. For instance, the retro-aldol condensation of glucose can yield lactic acid. Another route is the hydrogenation of pyruvic acid. Various catalytic systems, including those based on noble metals and zeolites, have been investigated to improve the efficiency and selectivity of these reactions. The conversion of glycerol, a byproduct of biodiesel production, to lactic acid is also an area of active research, offering a value-added application for this renewable feedstock.

Biotechnological Production of Lactic Acid

Biotechnological production through fermentation has become the dominant method for manufacturing lactic acid, primarily due to its ability to produce optically pure stereoisomers (either L- or D-lactic acid) and its use of renewable resources. nih.govacs.org

Microbial Fermentation Systems and Substrate Utilization

A diverse range of microorganisms, including bacteria and fungi, are capable of producing lactic acid. nih.gov Lactic acid bacteria (LAB) are the most extensively used microorganisms for this purpose and can be categorized as either homofermentative or heterofermentative. nih.govresearchgate.net

Homofermentative LAB , such as species of Lactobacillus, Enterococcus, and Lactococcus, convert glucose almost exclusively to lactic acid via the Embden-Meyerhof-Parnas (glycolysis) pathway, achieving high yields. nih.gov

Heterofermentative LAB , such as species of Leuconostoc, produce a mixture of lactic acid, ethanol (B145695), and carbon dioxide from glucose. nih.gov

Fungi, particularly of the genus Rhizopus, are also utilized for lactic acid production. nih.govresearchgate.net These fungi can directly convert starchy materials to L-lactic acid due to their amylolytic enzyme activity. nih.gov

A wide array of substrates can be used for lactic acid fermentation, ranging from refined sugars like glucose and sucrose (B13894) to more complex and cost-effective feedstocks. researchgate.net These include:

Starchy materials: Corn, wheat, potatoes, and cassava.

Lignocellulosic biomass: Agricultural residues such as straw and corn stover.

Industrial wastes: Molasses, whey, and glycerol. researchgate.net

The choice of substrate often depends on regional availability and economic factors.

| Microorganism Type | Genera Examples | Fermentation Type | Primary Products |

| Bacteria | Lactobacillus, Enterococcus | Homofermentative | Lactic Acid |

| Bacteria | Leuconostoc | Heterofermentative | Lactic Acid, Ethanol, CO2 |

| Fungi | Rhizopus | Aerobic | L-Lactic Acid |

Genetic Engineering in Lactic Acid-Producing Microorganisms

To enhance the efficiency and economic viability of lactic acid production, microorganisms are often subjected to genetic engineering. acs.orgacs.org These modifications aim to:

Improve substrate utilization: Engineering strains to metabolize a wider range of sugars, such as pentoses found in lignocellulosic biomass.

Increase lactic acid tolerance: Modifying microorganisms to withstand higher concentrations of lactic acid, which can be inhibitory to cell growth and productivity.

Enhance production rates and yields: Overexpressing key enzymes in the lactic acid biosynthesis pathway or deleting genes that lead to the formation of unwanted byproducts. rsc.org

Control stereoisomer purity: Inactivating the gene for one lactate (B86563) dehydrogenase while expressing the gene for the other to produce optically pure L- or D-lactic acid.

Chemical Derivatization of 2-Hydroxypropanoate

The dual functionality of 2-hydroxypropanoic acid allows for a wide range of chemical derivatizations, leading to the synthesis of numerous valuable chemicals.

Esterification: The carboxylic acid group of lactic acid can be esterified with various alcohols to produce lactate esters. For example, reaction with ethanol and butanol yields ethyl lactate and butyl lactate, respectively. acs.orgnih.gov These esters are considered green solvents due to their biodegradability and low toxicity.

Dehydration: The catalytic dehydration of lactic acid can produce acrylic acid, a key monomer for the production of superabsorbent polymers and other acrylics. acs.orgrsc.org This bio-based route to acrylic acid is a sustainable alternative to the conventional petrochemical process.

Hydrogenation: The catalytic hydrogenation of lactic acid can yield propylene glycol (1,2-propanediol), a versatile chemical used in antifreeze, coolants, and as a solvent. researchgate.netaidic.itelsevierpure.com

Oxidation: The oxidation of the hydroxyl group in lactic acid leads to the formation of pyruvic acid, an important intermediate in various metabolic pathways and a valuable chemical in its own right. primescholars.comquora.com

Self-Esterification and Dimerization: Under controlled conditions of heat and vacuum, lactic acid molecules can undergo intermolecular esterification. The initial products are linear oligomers of polylactic acid (PLA). nih.govmdpi.com Further heating of these oligomers in the presence of a catalyst leads to a depolymerization reaction that forms a cyclic diester known as lactide . nih.govaip.orgacs.org This lactide is the key monomer for the ring-opening polymerization to produce high molecular weight PLA, a biodegradable and biocompatible polymer with numerous applications.

| Derivatization Reaction | Reagent(s) | Product |

| Esterification | Alcohols (e.g., ethanol, butanol) | Lactate Esters (e.g., ethyl lactate, butyl lactate) |

| Dehydration | Catalyst, Heat | Acrylic Acid |

| Hydrogenation | Hydrogen, Catalyst | Propylene Glycol |

| Oxidation | Oxidizing Agent | Pyruvic Acid |

| Dimerization/Depolymerization | Heat, Catalyst | Lactide |

Synthesis of 2-Hydroxypropanoate Esters

The synthesis of 2-hydroxypropanoate esters, commonly known as lactates, is a significant area of research due to their wide applications as green solvents, biodegradable polymers, and chemical intermediates. nih.gov The primary methods for their synthesis include direct esterification of lactic acid, transesterification, and ring-opening polymerization of lactide.

Direct Esterification: This is a conventional method involving the reaction of lactic acid with an alcohol in the presence of a catalyst. acs.org To overcome the equilibrium limitations of this reaction, reactive distillation is often employed to continuously remove water, one of the products, thereby driving the reaction towards higher conversion rates. acs.org For instance, the esterification of lactic acid with n-butanol can be effectively carried out using cation-exchange resins as catalysts. acs.org Another approach involves an autocatalytic process where lactic acid itself acts as the catalyst, which has been demonstrated in a continuous process using a packed column for the production of methyl lactate. acs.org

Transesterification: This method involves the conversion of one ester to another by exchanging the alkoxy group. It is a viable alternative for producing various lactate esters. masterorganicchemistry.com For example, anhydrous ethyl lactate can be prepared by the transesterification of lactic acid oligomers with ethanol. nih.govresearchgate.net This process is advantageous as it can circumvent the issue of water forming an azeotrope with the product, which complicates purification in direct esterification. nih.gov Enzymatic transesterification, using lipases such as Candida antarctica lipase, has also been explored for the synthesis of lactate esters of fatty alcohols, offering high yields under mild conditions. epa.govnih.gov

Ring-Opening Polymerization (ROP): This is the most common method for producing high molecular weight poly(lactic acid) (PLA), a biodegradable polyester (B1180765). jetir.orgaidic.it The process starts with the cyclic dimer of lactic acid, known as lactide. illinois.edu The ring-opening polymerization of lactide is typically catalyzed by metal compounds, with tin(II) octoate (Sn(Oct)₂) being widely used due to its high efficiency. illinois.eduinoe.ro This method allows for the synthesis of PLA with controlled molecular weights and various microstructures depending on the stereoisomers of lactide used (D-lactide, L-lactide, and meso-lactide). illinois.edu

Interactive Data Table: Synthesis Methods for 2-Hydroxypropanoate Esters

| Synthesis Method | Reactants | Catalyst | Key Process Features | Product(s) |

| Direct Esterification | Lactic acid, n-butanol | Cation-exchange resin | Reactive distillation to remove water | n-butyl lactate |

| Direct Esterification | Lactic acid, Methanol | Autocatalytic (lactic acid) | Continuous process in a packed column | Methyl lactate |

| Transesterification | Lactic acid oligomers, Ethanol | Anhydrous FeCl₃ | Preparation of anhydrous ester | Anhydrous ethyl lactate |

| Enzymatic Transesterification | Ethyl lactate, Dodecanol | Candida antarctica lipase | Solvent-free system | Dodecyl lactate |

| Ring-Opening Polymerization | Lactide | Tin(II) octoate (Sn(Oct)₂) | Polymerization of a cyclic dimer | Poly(lactic acid) (PLA) |

Functionalization Reactions and Novel Derivatives

Functionalization reactions of 2-hydroxypropanoate introduce or modify functional groups within the molecule, leading to the creation of novel derivatives with tailored properties. These reactions can target the hydroxyl or carboxyl groups of the lactate monomer or the ester group in lactate esters.

One key area of functionalization is the synthesis of polylactic acid (PLA), which can be considered a derivative of 2-hydroxypropanoate. The polymerization process itself is a functionalization that links monomer units. The properties of PLA can be tuned by copolymerization of lactide with other cyclic monomers, leading to novel biodegradable polymers with a wide range of mechanical and thermal properties. jetir.org The stereochemistry of the lactide monomer (L-, D-, or meso-) also significantly influences the properties of the resulting PLA. illinois.edu

Furthermore, the ester group in lactate esters can undergo transesterification with other alcohols to produce a variety of lactate esters with different chain lengths and properties. epa.gov For instance, the transesterification of ethyl lactate with fatty alcohols yields lactate esters that can be used as permeation enhancers in transdermal drug delivery systems. google.com

The hydroxyl group of 2-hydroxypropanoate and its esters is also a site for functionalization. For example, it can be involved in further esterification reactions. The synthesis of retinyl L-lactate and ascorbyl L-lactate via transesterification between retinol (B82714) or ascorbic acid and L-methyl lactate demonstrates the creation of novel derivatives with potential applications in pharmaceuticals and cosmetics. nih.gov

Interactive Data Table: Examples of Functionalization Reactions and Novel Derivatives

| Starting Material | Reaction Type | Reagent(s) | Novel Derivative |

| Lactide | Ring-Opening Polymerization | Tin(II) octoate | Poly(lactic acid) |

| Ethyl lactate | Transesterification | Fatty alcohols | Fatty alcohol lactates |

| L-methyl lactate | Transesterification | Retinol | Retinyl L-lactate |

| L-methyl lactate | Transesterification | Ascorbic acid | Ascorbyl L-lactate |

Advanced Analytical Techniques for 2 Hydroxypropanoate Analysis

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and conformation of 2-hydroxypropanoate. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical structure and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of 2-hydroxypropanoate by mapping the magnetic fields around atomic nuclei. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework. acs.orgnih.gov

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For 2-hydroxypropanoate, distinct signals are observed for the methyl (CH₃), methine (CH), and hydroxyl (OH) protons. The choice of solvent can significantly influence the resolution of the spectra, with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) often providing better separation of signals compared to chloroform-d (B32938) (CDCl₃), especially for oligomeric forms of lactic acid. acs.org The well-resolved signals of chain-end units in ¹H NMR spectra can be used to determine the average degree of polymerization of lactic acid oligomers. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in 2-hydroxypropanoate gives a distinct resonance, allowing for unambiguous structural confirmation. The chemical shifts in ¹³C NMR are also sensitive to the surrounding chemical environment. acs.org

| Nucleus | Group | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|---|

| ¹H | CH₃ | 1.46 |

| ¹H | CH | 5.19 |

| ¹³C | CH₃ | Data not available in provided sources |

| ¹³C | CH | Data not available in provided sources |

| ¹³C | C=O | Data not available in provided sources |

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule's vibrational and rotational modes. The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups. akjournals.com

For 2-hydroxypropanoate, the FT-IR spectrum is characterized by several key absorption bands. A strong band in the region of 1720-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group. akjournals.comresearchgate.net A broad band observed between 2500 and 3200 cm⁻¹ corresponds to the O-H stretching of the hydroxyl and carboxylic acid groups, often showing evidence of hydrogen bonding. akjournals.comresearchgate.net The region between 950 and 1200 cm⁻¹ contains bands related to C-C and C-O stretching modes, while vibrations involving C-H and CH₃ groups are also found below 1200 cm⁻¹. akjournals.comresearchgate.net

| Vibrational Mode | Functional Group | Characteristic Absorption Band (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl and Carboxylic Acid | 2500–3200 |

| C=O Stretching | Carboxylic Acid | 1722–1730 |

| C-C and C-O Stretching | Carbon Skeleton | 950–1200 |

| C-H, C-O, and CH₃ Vibrations | Various | ~1200 |

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. rsc.org This technique is particularly valuable for studying chiral molecules like 2-hydroxypropanoate, providing detailed information about their absolute configuration and conformation in solution. rsc.orgnih.gov

VCD spectroscopy has been employed to investigate the self-aggregation of 2-hydroxypropanoate in solution and its hydrogen bonding interactions with solvents like water and methanol. nih.govsemanticscholar.org The VCD spectral features are sensitive to the formation of oligomers (dimers, trimers, etc.) with increasing concentration. nih.govrsc.org By comparing experimental VCD spectra with those predicted by density functional theory (DFT) calculations, researchers can identify the dominant aggregate species present in solution. nih.govsemanticscholar.org Furthermore, VCD can reveal the transfer of chirality from the chiral 2-hydroxypropanoate solute to achiral solvent molecules within solvation clusters. nih.govsemanticscholar.org This makes VCD a powerful tool for probing the complex solution-phase behavior and supramolecular structures of 2-hydroxypropanoate. nih.govrsc.org

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating 2-hydroxypropanoate from other components in a mixture and for its quantification. These methods utilize a stationary phase and a mobile phase to achieve separation based on the differential partitioning of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2-hydroxypropanoate. Due to its polar nature, it often shows poor retention on traditional reversed-phase columns. sielc.com Therefore, specialized columns and methods are employed.

Mixed-mode anion-exchange columns can be used to separate 2-hydroxypropanoate and its oligomers through a combination of weak reversed-phase and anion-exchange mechanisms. sielc.com Another approach is reversed-phase HPLC with a chiral eluent, which allows for the separation of the D- and L-enantiomers. researchgate.net Pre-column derivatization can also be performed to enhance detection and separation, for example, by reacting the acid with a UV-active compound like 2,4'-dibromoacetophenone. jafs.com.pl Detection is commonly achieved using UV detectors at low wavelengths (e.g., 210 nm), Evaporative Light Scattering Detectors (ELSD), or mass spectrometry (LC/MS). sielc.com

| Column Type | Mobile Phase | Detection Method | Analyte |

|---|---|---|---|

| Primesep B2 (Mixed-Mode Anion-Exchange) | Acetonitrile/Water with 0.1% H₃PO₄ | UV (210 nm), ELSD, LC/MS | 2-Hydroxypropanoate and its oligomers |

| LiChrosorb RP-18 (Reversed-Phase) | Aqueous solution of N,N-dipropyl-L-alanine and Cu(II) acetate (B1210297) (chiral eluent) | Refractive Index (RI) | D- and L-enantiomers of 2-hydroxypropanoate |

| Nova Pak (Reversed-Phase) | Binary gradient elution | Photodiode Array (PDA) at 259 nm | Derivatized 2-hydroxypropanoate |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, 2-hydroxypropanoate is non-volatile, making its direct analysis by GC challenging. oup.comnih.gov To overcome this, a derivatization step is required to convert it into a volatile derivative. researchgate.net

Several derivatization strategies have been developed. One common method involves reaction with alkyl chloroformates, such as ethyl chloroformate, to form a more volatile ester derivative. researchgate.netnih.gov Another approach is chiral derivatization, for instance, using l-menthol, which allows for the separation and determination of the D- and L-enantiomers of 2-hydroxypropanoate. researchgate.net An alternative method involves the oxidation of 2-hydroxypropanoate to the more volatile acetaldehyde (B116499) using periodic acid, which can then be readily detected by GC. oup.comnih.gov This method, often improved by a heat pre-treatment step, allows for the simultaneous determination of 2-hydroxypropanoate and other volatile fatty acids. oup.comnih.gov

Electrochemical Sensor Technologies for 2-Hydroxypropanoate

Electrochemical sensors have emerged as a powerful tool for 2-hydroxypropanoate analysis due to their inherent advantages, such as high sensitivity, rapid response times, and potential for miniaturization. mdpi.comnih.gov These sensors function by converting the chemical reaction of 2-hydroxypropanoate into a measurable electrical signal. mdpi.com The technology is broadly categorized into enzyme-based and non-enzymatic sensors, each employing different strategies for analyte recognition and signal transduction.

Enzyme-based biosensors are the most common type for 2-hydroxypropanoate detection, primarily utilizing either lactate (B86563) oxidase (LOD) or lactate dehydrogenase (LDH). nih.govresearchgate.net LDH-based biosensors are particularly noted for their performance in terms of cost and stability. mdpi.com These biosensors operate on the principle that the enzyme specifically catalyzes the oxidation of 2-hydroxypropanoate.

In the case of LDH, the enzyme catalyzes the conversion of L-lactate to pyruvate (B1213749), which involves the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. mdpi.comasabe.org The resulting NADH is an electrochemically active molecule that can be oxidized at an electrode surface, generating a current that is directly proportional to the 2-hydroxypropanoate concentration. nih.govtandfonline.com

| Electrode Modification | Enzyme | Sensitivity | Detection Limit | Linear Range | Response Time |

|---|---|---|---|---|---|

| Gold nanoparticles/Reduced Graphene Oxide/Polyallylamine Hydrochloride | Lactate Dehydrogenase (LDH) | 1.08 µA/mM·cm² | Not Reported | Up to 3 mM | Not Reported |

| ZnO nanorods | Lactate Dehydrogenase (LDH) | 1.832 µA/µmol L⁻¹ | 4.73 nmol L⁻¹ | Not Reported | < 1 s |

| pTTCA/MWCNT composite film | Lactate Dehydrogenase (LDH) | 0.0106 µA/µM | 1 µM | Not Reported | Not Reported |

| ZnO/MWCNTs/Au | Lactate Dehydrogenase (LDH) | 4.487 mA/µM | 0.67 µM | 10 µM - 100 µM | 8 s |

To overcome some of the inherent limitations of enzyme-based sensors, such as their susceptibility to environmental factors like temperature and pH, non-enzymatic electrochemical sensors have been developed. acs.orgmdpi.com These sensors directly catalyze the electrochemical oxidation of 2-hydroxypropanoate on the electrode surface without the need for a biological recognition element. researchgate.net

A variety of materials have been explored for their electrocatalytic activity towards 2-hydroxypropanoate, including metal oxides and carbon-based nanomaterials. nih.govrsc.org For instance, electrodes modified with nickel-based materials, such as nickel oxide (NiO) and nickel hydroxide (B78521) (Ni(OH)₂), have demonstrated the ability to directly oxidize lactate. acs.orgresearchgate.net The mechanism often involves the Ni²⁺/Ni³⁺ redox couple, which facilitates the electron transfer process. researchgate.net

Nanocomposites, such as those combining copper oxide (CuO) with multi-walled carbon nanotubes (MWCNTs), have also shown promise. rsc.org These materials offer a large surface area and enhanced conductivity, which contribute to improved sensor performance. rsc.org The primary advantages of non-enzymatic sensors are their enhanced stability, reproducibility, and lower cost. mdpi.com

| Electrode Material | Sensitivity | Detection Limit | Linear Range | Key Feature |

|---|---|---|---|---|

| NiOₓ Nanoparticles on Graphene | 80.0 µA mM⁻¹ cm⁻² | 0.00015 mM | 0.02–65.1 mM | High sensitivity and wide linear range. acs.org |

| CuO·MWCNT Nanocomposites | Not Reported | Not Reported | Not Reported | Enhanced surface area and conductivity. rsc.org |

| Cobalt Polyphthalocyanine/Carboxylated MWCNTs | Not Reported | 1 x 10⁻⁶ mol/L | 10–240 µmol/L | Good long-term stability. mdpi.com |

| Bimetallic NiCo layered double hydroxide (from ZIF-67) | Not Reported | Not Reported | Not Reported | Enhanced surface response area for sweat analysis. nih.gov |

The performance of electrochemical biosensors for 2-hydroxypropanoate is heavily influenced by the materials used in their construction. nih.govmdpi.com Recent research has focused on the integration of novel nanomaterials and conductive polymers to enhance sensitivity, stability, and electron transfer kinetics. mdpi.comnih.gov

Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and zinc oxide (ZnO) nanostructures are widely used to increase the electrode's surface area. nih.govnih.gov This increased surface area allows for a higher loading of enzymes or provides more active sites for direct electrocatalysis. nih.gov For example, a biosensor using LDH immobilized on a composite of multi-walled carbon nanotubes (MWCNTs) and ZnO nanoparticles deposited on a gold wire has been reported to show excellent stability and sensitivity. abechem.com

Conductive polymers , including polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT), are attractive materials for biosensor fabrication due to their biocompatibility, electrical conductivity, and ease of synthesis. mdpi.comnih.govijacskros.com They can serve as an effective matrix for enzyme immobilization, facilitating electron transfer between the enzyme's active site and the electrode. mdpi.comnih.gov Conductive polymer hydrogels, which combine high water content with conductivity, are also being explored to create a stable and biocompatible environment for the enzyme. mdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with ultrahigh surface areas and tunable structures. mdpi.comresearchgate.net These properties make them promising candidates for developing highly sensitive electrochemical sensors. mdpi.comnih.gov MOFs can be used to encapsulate enzymes, enhancing their stability, or can be designed with inherent electrocatalytic activity for non-enzymatic sensing. nih.govnih.gov For instance, bimetallic MOFs have been utilized to create enzyme-free sensors for detecting various biomolecules, including 2-hydroxypropanoate. nih.gov

| Material Class | Examples | Role in Biosensor | Key Advantages |

|---|---|---|---|

| Nanomaterials | Gold Nanoparticles (AuNPs), Carbon Nanotubes (CNTs), Zinc Oxide (ZnO) | Increase electrode surface area, enhance electron transfer. nih.govnih.gov | Higher enzyme loading, improved sensitivity. nih.gov |

| Conductive Polymers | Polyaniline (PANI), Polypyrrole (PPy), PEDOT | Enzyme immobilization matrix, facilitate charge transport. mdpi.comnih.gov | Biocompatibility, tunable conductivity, ease of fabrication. nih.govijacskros.com |

| Metal-Organic Frameworks (MOFs) | ZIF-67, Cu-MOFs | Enzyme encapsulation, direct electrocatalysis. nih.gov | High porosity, large surface area, tunable structure. mdpi.comresearchgate.net |

Emerging Non-Invasive Monitoring Techniques

The demand for real-time, continuous physiological monitoring has spurred the development of non-invasive techniques for 2-hydroxypropanoate analysis. nih.govfrontiersin.org These methods aim to replace traditional, invasive blood sampling with more user-friendly approaches that analyze biofluids such as sweat and interstitial fluid. nih.gov

Sweat has emerged as a promising biofluid for the non-invasive monitoring of 2-hydroxypropanoate, as its concentration can reflect changes in blood lactate levels, particularly during physical exercise. nih.govresearchgate.net Wearable sensors are being developed to continuously measure 2-hydroxypropanoate in sweat, providing real-time insights into an athlete's physiological state. nih.govfrontiersin.org

These wearable devices often take the form of patches or e-tattoos that integrate an electrochemical sensor with microfluidics for sweat collection and analysis. nih.govnih.gov The sensors typically employ an enzyme-based mechanism, similar to traditional electrochemical biosensors, to detect 2-hydroxypropanoate. idro.world The data can then be transmitted wirelessly to a smartphone or other device for real-time tracking. idro.world

While a positive correlation between sweat and blood 2-hydroxypropanoate has been observed in several studies, the relationship can be complex and influenced by factors such as sweat rate and ambient temperature. jsc-journal.comtandfonline.comresearchgate.net For instance, under normal temperature conditions, a significant correlation between blood and sweat lactate concentrations has been found, but this correlation may not hold under hot conditions. tandfonline.com The concentration of 2-hydroxypropanoate in sweat is generally higher than in blood. frontiersin.org

Interstitial fluid (ISF), the fluid that surrounds tissue cells, is another valuable biofluid for minimally invasive monitoring of 2-hydroxypropanoate. acs.orgnih.gov The concentration of many biomarkers in ISF is closely correlated with their levels in the blood. researchgate.net

Microneedle-based sensors are a key technology for accessing ISF. acs.orgnih.gov These devices consist of an array of tiny needles that painlessly penetrate the outer layer of the skin to reach the ISF. nih.govnih.gov The microneedles can be functionalized as electrodes for the electrochemical detection of 2-hydroxypropanoate. acs.orgnih.gov

A fully integrated microneedle sensing system can provide continuous, real-time monitoring of 2-hydroxypropanoate levels. acs.org For example, a microneedle-based biosensor array has been developed for the simultaneous monitoring of both lactate and glucose in artificial ISF. researchgate.netuniba.it Such sensors hold significant promise for applications in both sports medicine and clinical diagnostics, offering a minimally invasive alternative to blood draws for monitoring metabolic status. acs.orgnih.gov A reported microneedle sensor for lactate demonstrated a linear range of 0.5 to 25 mM, making it suitable for both clinical and sport science applications. acs.org

Breathomics and Gaseous Phase Analysis

The analysis of volatile organic compounds (VOCs) and non-volatile compounds in exhaled breath, a field known as breathomics, presents a non-invasive window into the metabolic state of the human body. 2-Hydroxypropanoate, a key metabolic product, has been a subject of investigation in breath analysis, primarily through the collection of exhaled breath condensate (EBC). This method allows for the capture of non-volatile compounds, such as lactate, in the aerosolized particles and water vapor of breath.

The analysis of 2-hydroxypropanoate in EBC is a promising, non-invasive technique. nih.gov EBC is obtained by cooling exhaled air, which results in the condensation of water vapor and respiratory droplets containing various metabolites. nih.gov This fluid can then be analyzed using highly sensitive analytical methods to determine the concentration of biomarkers like 2-hydroxypropanoate.

Direct gaseous phase analysis of breath for less volatile compounds like 2-hydroxypropanoate is more challenging. However, advanced mass spectrometry techniques, such as selected ion flow tube mass spectrometry (SIFT-MS), are being explored for real-time breath analysis. medrxiv.org SIFT-MS allows for the direct and instantaneous quantification of trace gases in breath, though its application to semi-volatile compounds like lactic acid is still an area of active research.

Detailed Research Findings

Research has demonstrated that the concentration of 2-hydroxypropanoate in EBC can vary with physiological conditions and in the presence of disease. Studies have shown a significant increase in EBC lactate levels following physical exercise. For instance, in a study of healthy subjects, the mean lactate concentration in EBC rose from 21.4 (± 7.7) µmol/L at rest to 40.3 (± 23.0) µmol/L after maximal exercise. researchgate.net Another study observed an increase from 22.5 µM at rest to 28.0 µM after 30 minutes of intense cycling. nih.govacs.org

In the context of respiratory diseases, elevated levels of 2-hydroxypropanoate in EBC have been observed in patients with Chronic Obstructive Pulmonary Disease (COPD). One metabolomics study found significantly higher levels of lactate in the EBC of stable COPD patients compared to non-obstructed control subjects. A study on lung cancer patients showed lower median concentrations of lactate in EBC compared to patients with benign conditions, although this difference was not statistically significant. nih.gov

The analytical techniques employed for the quantification of 2-hydroxypropanoate in EBC are crucial for obtaining accurate and reproducible results. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. nih.gov Biosensors have also been developed for the rapid and point-of-care measurement of lactate in EBC. nih.gov

Below is a data table summarizing findings from various studies on 2-hydroxypropanoate concentrations in exhaled breath condensate.

| Condition | Sample Type | 2-Hydroxypropanoate Concentration | Analytical Method | Reference |

|---|---|---|---|---|

| Healthy (Rest) | Exhaled Breath Condensate | 21.4 (± 7.7) µmol/L | Not Specified | researchgate.net |

| Healthy (Post-Exercise) | Exhaled Breath Condensate | 40.3 (± 23.0) µmol/L | Not Specified | researchgate.net |

| Healthy (Rest) | Exhaled Breath Condensate | 22.5 µM | Biosensor, LC-MS/MS, Fluorometry | nih.govacs.org |

| Healthy (Post-30 min Cycling) | Exhaled Breath Condensate | 28.0 µM | Biosensor, LC-MS/MS, Fluorometry | nih.govacs.org |

| COPD Patients | Exhaled Breath Condensate | Significantly higher than controls | 1H-NMR Spectroscopy | |

| Lung Cancer Patients | Exhaled Breath Condensate | Lower median concentration than benign conditions (not statistically significant) | 1H Magnetic Resonance Spectroscopy | nih.gov |

Theoretical and Computational Chemistry of 2 Hydroxypropanoate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and reactivity of 2-hydroxypropanoate. Ab initio and Density Functional Theory (DFT) calculations are frequently employed to analyze its molecular properties. acs.orgnih.gov

Theoretical studies have explored the various conformers of related molecules like methyl lactate (B86563), a derivative of lactic acid. These investigations reveal that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformations. acs.orgacs.orgnih.gov For instance, in methyl lactate, the hydroxyl group can form a hydrogen bond with either the carbonyl oxygen or the ester oxygen, leading to different stable structures. acs.orgnih.gov The relative stability of these conformers is influenced by the strength of these intramolecular hydrogen bonds. nih.gov DFT computations have been used to analyze torsional barriers and establish the most stable conformers in both the gas phase and in solution. acs.org

Quantum chemical calculations are also a source of molecular descriptors that can be used in structure-activity relationship studies to predict the biological activity of compounds. researchgate.net These descriptors quantify various electronic and geometric properties of the molecule. The energy of the highest occupied molecular orbital (HOMO), for example, has been correlated with the inhibitory potency of certain compounds, suggesting that charge transfer capabilities are important for their biological interactions. nih.gov This information-theoretic perspective helps in understanding chemical reactivity phenomena. taylorfrancis.com

Table 1: Calculated Properties of Methyl Lactate Conformers

| Conformer | O–H Bond Length (Å) | O–H···O Angle (°) | Type of Intramolecular Hydrogen Bond |

|---|---|---|---|

| SsC | 0.966 | 108.9 | Hydroxyl group to carbonyl oxygen |

| G′sk′C | 0.965 | 98.7 | Hydroxyl group to ester oxygen |

| GskC | 0.965 | 98.7 | Hydroxyl group to ester oxygen |

Data derived from studies on methyl lactate, a closely related derivative. Data sourced from CCSD(T)-F12a/VDZ-F12 level calculations. acs.org

Molecular Dynamics Simulations of 2-Hydroxypropanoate Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions of 2-hydroxypropanoate with its surrounding environment over time. nih.govyoutube.com These simulations model the movement of atoms and molecules, providing a detailed picture of intermolecular forces and processes like solvation. dovepress.comdntb.gov.ua

MD studies have been used to investigate the behavior of lactate esters in the liquid phase and in aqueous solutions. acs.orgresearchgate.net For example, simulations of methyl lactate in water help to understand its solvation and the interplay between intra- and intermolecular hydrogen bonding. researchgate.net In the gas phase, intramolecular hydrogen bonds are dominant, but in the liquid phase, the molecule has greater flexibility, allowing for the formation of intermolecular hydrogen bonds with neighboring molecules, including water or other lactate molecules. researchgate.net

Simulations at high concentrations of interacting molecules can be used to study molecular encounters and recognition, which is crucial for understanding biochemical pathways. nih.gov In the context of biological systems, MD simulations have been employed to explore the structural evolution of enzymes like lactate dehydrogenase (LDH) when interacting with its substrates. nih.gov These simulations can reveal interesting conformations that are not easily observed experimentally and provide insights into the binding mechanisms. nih.gov Furthermore, dissipative particle dynamics (DPD), a coarse-grained MD method, has been used to simulate larger systems, such as the formation of poly(lactic acid) nanoparticles and their interactions with other molecules. nih.gov

Table 2: Diffusion Coefficients from Molecular Dynamics Simulations

| Molecule | Simulation Condition | Translational Diffusion Constant (Ų/ns) |

|---|---|---|

| Hydrogen Peroxide | In solution with Glutathione Peroxidase | 443 |

This table provides an example of data obtained from MD simulations studying molecular interactions. nih.gov

Hydrogen Bonding Networks and Intermolecular Forces in 2-Hydroxypropanoate Systems

Hydrogen bonding is a defining feature of 2-hydroxypropanoate's chemistry, governing its structure, stability, and interactions. nih.gov Lactic acid, its conjugate acid, has a strong tendency to form both internal (intramolecular) and external (intermolecular) hydrogen bonds. nih.gov The higher acidity of lactic acid compared to similar molecules like acetic acid is a direct consequence of the intramolecular hydrogen bond between the α-hydroxyl group and the carboxylate group. wikipedia.org

Theoretical studies have extensively investigated these hydrogen bonds. In molecules like methyl lactate, the hydroxyl group can act as a hydrogen bond donor to either the carbonyl or ester oxygen atoms, creating competitive intramolecular interactions. acs.orgnih.gov The strengths of these bonds can be analyzed using methods based on electron density topology and natural bond orbital analysis. nih.gov

In condensed phases, intermolecular hydrogen bonding becomes significant. Lactic acid can form cyclic hydrogen-bonded dimers in aqueous solutions. mdpi.com DFT computations on lactate dimers have been used to study these short-range interactions. acs.orgresearchgate.net The presence of other solvents, like water or methanol, can influence the balance between intra- and intermolecular hydrogen bonding. acs.org In protein systems, hydrogen bond networks are critical for structure and function. nih.govfrontiersin.org For instance, in the enzyme D-lactate dehydrogenase, specific amino acid residues like Tyr101 and Arg235 bind substrates through hydrogen bonds. nih.gov The analysis of these complex hydrogen bond networks provides insight into the mechanical and thermodynamic properties of biological systems. nih.govchemrxiv.org

Table 3: Global Hydrogen Bond Statistics in Biological Systems

| Protein System | Number of Hydrogen Bonds | Average Total H-bond Energy (kcal/mol) |

|---|---|---|

| Ligated bPBP Homolog 1 | 327 | -850 |

| Ligated bPBP Homolog 2 | 504 | -1300 |

| Ligated bPBP Homolog 3 | 450 | -1150 |

| Ligated bPBP Homolog 4 | 380 | -980 |

This table illustrates the type of data generated from the analysis of hydrogen bond networks in proteins, showing variation based on protein size and conformation. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides essential tools for investigating the intricate mechanisms of chemical and biochemical reactions involving 2-hydroxypropanoate. researchgate.net By mapping potential energy surfaces, researchers can identify reactants, products, intermediates, and the transition states that connect them, thereby elucidating the complete reaction pathway. mdpi.com

A key reaction is the interconversion of pyruvate (B1213749) and lactate, catalyzed by the enzyme lactate dehydrogenase (LDH). nih.gov Computational studies, including molecular simulations, have shed light on the catalytic mechanism of this enzyme. nih.gov These studies show how substrate binding induces conformational changes and identify key amino acid residues, such as His296, that act as proton donors/acceptors during the reaction. nih.gov The reaction involves the transfer of a hydride ion from NADH to pyruvate, a process that LDH accelerates by many orders of magnitude. nih.govnih.gov

Quantum chemical calculations are also used to study non-enzymatic reactions. For example, the mechanisms of Diels-Alder reactions involving related compounds can be explored, revealing how reaction conditions and catalysts can alter the pathway from a one-step to a stepwise mechanism involving zwitterionic intermediates. mdpi.com Such studies provide a detailed, atomistic picture of chemical transformations that are difficult to obtain through experimental measurements alone. researchgate.net

Theoretical Modeling of Biological Transport Processes

The movement of 2-hydroxypropanoate across biological membranes is a vital process, and theoretical models are crucial for understanding its dynamics. nih.gov Lactate is transported by monocarboxylate transporters (MCTs), and computational models can simulate this process to provide insights into lactate homeostasis in the body. nih.govmdpi.com

Mathematical models have been developed to describe the transport of metabolites like lactate in tissues. researchgate.netplos.org These models can range from compartmental models, which describe the flow between different cellular or tissue compartments, to more complex frameworks that account for both diffusion in the extracellular space and transport across cell membranes. nih.govnih.gov For instance, an integrative systems model of lactate metabolism during exercise simulates changes in lactate concentration in muscle and other tissues, linking it to metabolic modulators like the NADH/NAD+ ratio. researchgate.net

Modeling of hyperpolarized lactate signal dynamics, used in advanced imaging techniques, allows for the measurement of metabolic rates in real-time. escholarship.org These models can quantify parameters such as the rate of conversion of pyruvate to lactate (kPL) and the lactate efflux rate from cells, providing valuable data on cellular metabolism in various conditions. escholarship.org By fitting experimental data to these mathematical solutions, researchers can estimate key intracellular parameters, such as the relaxation rate of lactate inside the cell. escholarship.org

Table 4: Parameters from a Model of Hyperpolarized Lactate Dynamics

| Parameter | Description | Value |

|---|---|---|

| kPL | Apparent pyruvate to lactate conversion rate | 0.14 - 0.8 s⁻¹ |

| Intracellular Lactate T1 | Intracellular lactate longitudinal relaxation time | 16.42 s |

Data derived from modeling dynamic hyperpolarized lactate and pyruvate data in renal cell carcinoma (RCC) cell lines. escholarship.org

Biochemical Roles and Metabolic Fluxes of Lactate

Glycolytic Metabolism and Lactate (B86563) Dehydrogenase Kinetics

During glycolysis, glucose is catabolized to pyruvate (B1213749). In conditions of high energy demand or limited oxygen availability, pyruvate is reversibly converted to lactate by the enzyme lactate dehydrogenase (LDH). wikipedia.orgwikipedia.org This reaction is crucial as it regenerates the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is essential for the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis, thereby allowing ATP production to continue. wikipedia.orgwikipedia.orgwikipedia.org

The reaction catalyzed by LDH is near-equilibrium, meaning its direction is primarily dictated by the concentrations of the reactants and products (lactate, pyruvate, NADH, and NAD+). frontiersin.orgnih.gov The equilibrium of the LDH reaction strongly favors the formation of lactate. frontiersin.org LDH exists as a tetramer composed of two distinct subunits, LDHA (muscle-type) and LDHB (heart-type), which combine to form five different isoenzymes. researchgate.netnih.gov These isoenzymes exhibit different kinetic properties and are expressed in various tissues, reflecting the specific metabolic demands of those tissues. researchgate.net For instance, LDHA is typically associated with the conversion of pyruvate to lactate in glycolytic tissues, while LDHB is more often involved in the oxidation of lactate to pyruvate in oxidative tissues. researchgate.net

The Lactate Shuttle Hypotheses

The lactate shuttle hypothesis, first proposed by George Brooks, revolutionized the understanding of lactate's role, positing that lactate is formed and utilized continuously under both aerobic and anaerobic conditions. wikipedia.org This concept describes the movement of lactate both between cells (cell-cell shuttles) and within cells (intracellular shuttles), serving as a key mechanism for distributing carbohydrate-derived energy. wikipedia.orgresearchgate.netnih.gov

The cell-cell lactate shuttle describes the transport of lactate from producer cells to consumer cells. researchgate.netnih.gov For example, lactate produced in highly glycolytic tissues, such as white skeletal muscle fibers, can be transported via the bloodstream to tissues with high oxidative capacity, like the heart, red skeletal muscle fibers, and the brain, where it is used as a fuel source. wikipedia.orgresearchgate.netnih.gov This intercellular exchange is facilitated by a family of proton-linked monocarboxylate transporters (MCTs). nih.govjst.go.jpnih.gov

There are 14 known MCT isoforms, with MCT1 and MCT4 being the most studied in the context of lactate transport in skeletal muscle. wikipedia.orgjst.go.jp MCT1 has a high affinity for lactate and is typically found in oxidative tissues, facilitating lactate uptake. nih.govtandfonline.com In contrast, MCT4 has a lower affinity for lactate and is predominantly expressed in glycolytic tissues, where it facilitates lactate efflux. nih.govtandfonline.com This differential expression of MCTs supports the directed movement of lactate from sites of production to sites of utilization. nih.govrobertovukovic.com

| Transporter | Predominant Location | Michaelis Constant (Km) for L-lactate | Primary Function |

| MCT1 | Oxidative tissues (heart, red skeletal muscle, brain) | ~3–5 mM tandfonline.com | Lactate uptake nih.gov |

| MCT2 | Brain (neurons), liver, kidney, testis | ~0.7 mM wikipedia.orgtandfonline.com | High-affinity lactate uptake wikipedia.org |

| MCT3 | Retinal pigment epithelium, choroid plexus | ~6 mM tandfonline.com | Lactate export tandfonline.com |

| MCT4 | Glycolytic tissues (white skeletal muscle), astrocytes | ~35 mM wikipedia.org | Lactate efflux nih.gov |

This table provides an overview of the key monocarboxylate transporters involved in lactate transport, their tissue distribution, affinity for lactate, and primary roles in metabolic flux.

The intracellular lactate shuttle hypothesis extends this concept to the subcellular level, proposing that lactate can be transported between different cellular compartments, most notably between the cytosol and mitochondria. wikipedia.orgnih.gov Evidence suggests the presence of MCTs and LDH on the mitochondrial membrane, forming a "mitochondrial lactate oxidation complex." frontiersin.orgresearchgate.net

This complex allows for the direct uptake and oxidation of lactate by mitochondria. nih.govnih.gov Cytosolic lactate enters the mitochondrial intermembrane space and is then transported into the mitochondrial matrix. nih.gov Inside the matrix, mitochondrial LDH (mLDH) converts lactate to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. frontiersin.orgrobertovukovic.com This intracellular shuttle links glycolysis directly with mitochondrial respiration, allowing for efficient energy production and maintenance of cellular redox balance. nih.govnih.gov

A specialized example of the cell-cell lactate shuttle is the astrocyte-neuron lactate shuttle (ANLS) hypothesis in the brain. nih.govfrontiersin.org This model proposes a metabolic partnership between astrocytes and neurons. nih.gov During neuronal activity, glutamate (B1630785) released into the synapse is taken up by astrocytes. frontiersin.orgresearchgate.net This uptake stimulates glucose uptake and glycolysis within the astrocytes, leading to the production of lactate. researchgate.netnih.gov

The lactate is then transported out of the astrocytes via MCT1 and MCT4 and taken up by neurons through the high-affinity transporter MCT2. wikipedia.orgresearchgate.net Neurons can then convert this lactate to pyruvate via LDHB and use it as a primary energy substrate for oxidative metabolism, which is thought to be more efficient for them than direct glucose utilization. nih.govneurology.org This shuttle ensures that the high energy demands of active neurons are met. frontiersin.orgjneurosci.org

Lactate as a Key Metabolic Substrate

Contrary to its former reputation as a metabolic dead-end, lactate is now understood to be a primary fuel source for oxidative metabolism in various tissues. frontiersin.orgnih.gov Isotope tracer studies have demonstrated that lactate is a major source of carbons for the Krebs cycle, often exceeding the contribution of glucose. frontiersin.orgnih.gov

Lactate serves as a significant substrate for oxidative phosphorylation. wikipedia.orgnih.govjneurosci.orgresearchgate.netnih.gov Once taken up by cells and converted to pyruvate (either in the cytosol or directly within the mitochondria), pyruvate enters the mitochondrial matrix. frontiersin.org There, the pyruvate dehydrogenase (PDH) complex converts it into acetyl-CoA. nih.gov Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is oxidized to produce the reducing equivalents NADH and FADH₂. wikipedia.org

These reducing equivalents donate electrons to the electron transport chain (ETC), driving the process of oxidative phosphorylation to generate large amounts of ATP. nih.govnih.gov Recent studies have even suggested that lactate can stimulate the ETC and oxidative phosphorylation independently of its metabolism, acting as a mitochondrial messenger that enhances ATP synthesis. nih.govnih.govresearchgate.netcreative-proteomics.com The heart muscle, for instance, derives a significant portion of its energy from lactate oxidation, especially during exercise. wikipedia.orgmdpi.com This highlights lactate's crucial role in fueling cellular respiration and meeting the body's energy demands. nih.govnih.gov

Role in Gluconeogenesis

Lactate is a primary substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon sources. wikipedia.orglibretexts.org This process is crucial for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise. wikipedia.org The most significant pathway for lactate-driven gluconeogenesis is the Cori cycle, which links anaerobic glycolysis in muscles and erythrocytes with gluconeogenesis in the liver. themovementsystem.comverywellhealth.compharmacy180.com

During intense physical activity, skeletal muscles produce large amounts of lactate via anaerobic glycolysis. verywellhealth.comnih.gov This lactate is released into the bloodstream and transported to the liver. themovementsystem.comverywellhealth.com In the liver, the enzyme lactate dehydrogenase converts lactate back into pyruvate. wikipedia.orgverywellhealth.com This pyruvate then enters the gluconeogenic pathway to be synthesized into new glucose. themovementsystem.comverywellhealth.commicrobenotes.com The newly formed glucose is subsequently released back into the circulation, where it can be taken up by muscles and other tissues as an energy source. themovementsystem.comyoutube.com

This cycle serves two vital functions: it prevents the accumulation of lactate and subsequent acidosis in peripheral tissues and recycles a key metabolic byproduct back into a usable energy source. youtube.comgpnotebook.com While the liver is the primary site of gluconeogenesis from lactate, the kidneys also contribute to this process, particularly during prolonged fasting. wikipedia.org Quantitatively, lactate from the Cori cycle is the largest source of substrate for gluconeogenesis. wikipedia.org Although approximately 75-80% of lactate is cleared through oxidation, the remaining portion serves as the major precursor for glucose synthesis. nih.govresearchgate.net

| Feature | Description | Primary Tissues Involved |

| Process | Conversion of lactate to glucose. | Muscle (Lactate Production), Liver (Gluconeogenesis) |

| Key Cycle | Cori Cycle (Lactic Acid Cycle). verywellhealth.com | - |

| Enzyme | Lactate Dehydrogenase (LDH). wikipedia.org | Muscle, Liver |

| Function | Maintains blood glucose, prevents lactic acidosis. youtube.comgpnotebook.com | - |

| Substrate Source | Anaerobic glycolysis in skeletal muscle and red blood cells. pharmacy180.comnih.gov | - |

Lactate as a Signaling Molecule and Epigenetic Modulator

Beyond its role in energy metabolism, lactate functions as a signaling molecule, or "lactormone," influencing cellular processes through receptor-mediated pathways and epigenetic modifications. wikipedia.org

Receptor-Mediated Signaling (e.g., HCA1/GPR81)

Lactate exerts signaling effects through its interaction with a specific G-protein coupled receptor known as Hydroxycarboxylic Acid Receptor 1 (HCA1), also called GPR81. nih.govnih.gov This receptor is highly expressed in adipocytes (fat cells) and is also found in tissues like skeletal muscle and the brain. nih.govnih.govresearchgate.net

Activation of GPR81 by lactate initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular levels of cyclic AMP (cAMP). nih.gov In adipose tissue, this reduction in cAMP has a significant anti-lipolytic effect, meaning it inhibits the breakdown of fats (triglycerides) into free fatty acids. nih.govcambridge.org This mechanism suggests that lactate, produced for example by muscle during exercise, can act as a signal to fat cells to conserve their energy stores. nih.gov Thus, lactate serves as a metabolic sensor, coupling the metabolic state of one tissue to the function of another. nih.gov

| Receptor Name | Other Names | Primary Location | Signaling Pathway | Key Effect in Adipose Tissue |

| HCA1 | GPR81 | Adipocytes, Muscle, Brain nih.govnih.gov | Gi-mediated inhibition of adenylyl cyclase, reduction of cAMP. nih.gov | Inhibition of lipolysis. nih.govcambridge.org |

Protein Lactylation and Gene Expression Regulation

A more recently discovered function of lactate is its role as a precursor for a novel post-translational modification called lysine (B10760008) lactylation. nih.govresearchgate.net In this process, a lactyl group derived from lactate is added to lysine residues on histone proteins, the core components of chromatin. nih.govnih.gov This modification directly links cellular metabolic states, particularly high rates of glycolysis, to the regulation of gene expression. researchgate.netresearchgate.net

Histone lactylation acts as an epigenetic mark that can stimulate gene transcription. researchgate.netepigenie.com By altering the chemical landscape of chromatin, lactylation can influence the accessibility of DNA to the transcriptional machinery, thereby turning on specific genes. nih.gov For example, in macrophages, an increase in lactate production leads to histone lactylation that promotes the expression of genes associated with tissue repair and an anti-inflammatory (M2-like) phenotype. epigenie.com This discovery established an "endogenous lactate clock" that can regulate gene expression in response to metabolic changes induced by stimuli like bacterial infection or hypoxia. researchgate.netepigenie.com This mechanism provides a direct link between metabolic reprogramming (like the Warburg effect in cancer) and epigenetic rewiring that can drive various physiological and pathological processes. nih.govresearchgate.net

Systemic and Organ-Specific Lactate Metabolism

Skeletal Muscle Lactate Dynamics

Skeletal muscle is central to lactate dynamics, functioning as both the primary producer and a major consumer of lactate. nih.govnih.gov During intense exercise, when the rate of glycolysis exceeds the capacity of oxidative phosphorylation, muscle fibers, particularly fast-twitch (Type II) fibers, produce and release large quantities of lactate. nih.govnih.gov This is not necessarily due to a lack of oxygen but rather the kinetic gap between the rapid activation of glycolysis and the slower ramp-up of oxidative metabolism. nih.gov

However, skeletal muscle is also a primary site for lactate clearance. researchgate.net This dual role is explained by the "lactate shuttle" hypothesis, which describes how lactate produced in one cell can be transported and utilized by another. wikipedia.orgnih.gov Lactate produced in glycolytic fibers can be shuttled to adjacent oxidative (Type I) muscle fibers, where it is taken up and oxidized in the mitochondria for energy. youtube.com In fact, a significant portion of lactate produced during exercise is consumed within the working muscle itself. nih.gov Monocarboxylate transporters (MCTs) are crucial for moving lactate across cell and mitochondrial membranes, facilitating these shuttles. nih.gov Therefore, rather than being solely a producer, active skeletal muscle is a dynamic tissue that simultaneously produces and consumes lactate. researchgate.net

Cardiac Metabolism of Lactate

The heart is a highly oxidative organ that demonstrates remarkable metabolic flexibility. nih.gov It is a major consumer of lactate, particularly under conditions of high lactate availability, such as during exercise. nih.govnih.gov In fact, during moderate to intense physical activity, lactate can become the heart's preferred fuel source, supplanting even fatty acids, which are the primary cardiac fuel at rest. frontiersin.orgahajournals.org

Studies have shown that the myocardium takes up lactate from the circulation in proportion to its arterial concentration. nih.gov Isotope tracer studies have confirmed that essentially all the lactate taken up by the heart during exercise is immediately oxidized to CO2 to produce ATP. nih.govnih.gov The heart is well-equipped for this role, with a high density of mitochondria and monocarboxylate transporters that facilitate lactate uptake and oxidation. quora.com This ability to use lactate efficiently allows the heart to conserve glucose and fatty acids while taking advantage of a readily available energy substrate produced by working muscles, illustrating a key example of inter-organ metabolic cooperation. nih.govnih.gov

| Organ | Primary Role in Lactate Metabolism | Key Features |

| Skeletal Muscle | Major producer and consumer. nih.govnih.gov | Produces lactate during intense exercise; consumes lactate via oxidation in slow-twitch fibers (lactate shuttle). youtube.com |

| Heart | Major consumer. nih.govfrontiersin.org | Prefers lactate as fuel during exercise; high mitochondrial density for lactate oxidation. frontiersin.orgnih.govquora.com |

Brain Energy Substrate Role of Lactate

Recent research has reshaped the understanding of lactate's role in brain energy metabolism, transitioning from the view of it as a mere waste product of anaerobic glycolysis to recognizing it as a crucial energy substrate. nih.gov This paradigm shift is largely centered around the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis. nih.govresearchgate.net This model posits a metabolic partnership between astrocytes and neurons. During periods of increased neuronal activity, glutamate released into the synaptic cleft is taken up by astrocytes. researchgate.netneurology.org This uptake stimulates astrocytes to increase their glucose uptake and process it through glycolysis to produce lactate. researchgate.netneurology.org The lactate is then transported out of the astrocytes and into the neurons via monocarboxylate transporters (MCTs). wikipedia.org Within the neurons, lactate is converted to pyruvate and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, efficiently producing ATP to meet the high energy demands of neuronal function. nih.govneurology.org

Several lines of evidence support lactate's role as a significant fuel for the brain. Studies have shown that lactate can sustain neuronal function, including presynaptic transmission, even in the absence of glucose. frontiersin.org In fact, under certain conditions of high activity, neurons may even prefer lactate over glucose as an energy source. nih.govbiorxiv.org This is facilitated by the differential expression of lactate dehydrogenase (LDH) isozymes in astrocytes and neurons, which promotes the directional flow of lactate from astrocytes to neurons. nih.gov Beyond its role as an energy substrate, emerging evidence suggests that lactate also functions as a signaling molecule in the brain, influencing synaptic plasticity, memory formation, and neuroprotection. nih.govfrontiersin.org

Interactive Data Table: Key Components of the Astrocyte-Neuron Lactate Shuttle

| Component | Location | Function |

| Glucose Transporter 1 (GLUT1) | Astrocytes, Endothelial cells | Facilitates the uptake of glucose from the blood into astrocytes. neurology.org |

| Lactate Dehydrogenase 5 (LDH5) | Astrocytes | Converts pyruvate to lactate. |

| Monocarboxylate Transporter 1/4 (MCT1/4) | Astrocytes | Transports lactate out of astrocytes. researchgate.netwikipedia.org |

| Monocarboxylate Transporter 2 (MCT2) | Neurons | Transports lactate into neurons. wikipedia.org |

| Lactate Dehydrogenase 1 (LDH1) | Neurons | Converts lactate to pyruvate. neurology.org |

Hepatic Lactate Clearance and Utilization

The liver plays a central and critical role in the clearance and utilization of lactate from the bloodstream, particularly lactate produced by tissues such as skeletal muscle during strenuous exercise and by red blood cells. wikipedia.orgmedscape.com This process is a key component of the metabolic pathway known as the Cori cycle, or the lactic acid cycle. wikipedia.orgmicrobenotes.com In this cycle, lactate released into the circulation is taken up by the liver. wikipedia.org

Within the hepatocytes, lactate is converted back to pyruvate by the enzyme lactate dehydrogenase. verywellhealth.com This pyruvate can then enter the gluconeogenesis pathway to be synthesized into glucose. wikipedia.orgmicrobenotes.com The newly formed glucose is subsequently released back into the bloodstream, where it can be taken up by peripheral tissues, including skeletal muscle, to be used for energy or stored as glycogen, thus completing the cycle. wikipedia.orgtaylorandfrancis.com

Interactive Data Table: Overview of the Cori Cycle

| Step | Location | Process |

| 1. Lactate Production | Skeletal Muscle, Erythrocytes | Glucose is converted to lactate via anaerobic glycolysis. wikipedia.org |

| 2. Lactate Transport | Bloodstream | Lactate is released from the tissues and transported to the liver. verywellhealth.com |

| 3. Lactate Uptake | Liver | Lactate is taken up by hepatocytes. microbenotes.com |

| 4. Lactate to Pyruvate | Liver | Lactate is converted to pyruvate by lactate dehydrogenase. verywellhealth.com |

| 5. Gluconeogenesis | Liver | Pyruvate is used to synthesize glucose. wikipedia.org |

| 6. Glucose Release | Bloodstream | Glucose is released from the liver and transported to peripheral tissues. taylorandfrancis.com |

Erythrocyte Metabolism

Erythrocytes, or red blood cells, have a unique metabolic profile due to their lack of mitochondria. quora.comaklectures.com As a result of this anucleated and organelle-lacking state, they are incapable of aerobic respiration and rely exclusively on anaerobic glycolysis for their energy needs. aklectures.comyoutube.com In this metabolic pathway, glucose is broken down in the cytoplasm to produce a net gain of two molecules of ATP. youtube.com

Interactive Data Table: Erythrocyte Metabolism Summary

| Metabolic Pathway | Substrate | Key Enzyme | End Product | ATP Yield (Net) |

| Anaerobic Glycolysis | Glucose | Hexokinase, Phosphofructokinase, Pyruvate Kinase | Pyruvate | 2 |

| Lactic Acid Fermentation | Pyruvate | Lactate Dehydrogenase | Lactate | 0 |

Physiological Indicators and Metabolic Markers in Exercise Physiology

In the field of exercise physiology, blood lactate concentration is a critical and widely used biomarker for assessing athletic performance and prescribing training intensities. nih.govnih.gov Two key concepts related to lactate dynamics during exercise are the lactate threshold (LT) and the maximal lactate steady state (MLSS). verywellfit.comresearchgate.net

The lactate threshold represents the exercise intensity at which the production of lactate begins to exceed the body's ability to clear it, leading to a sustained increase in blood lactate concentration. polar.comlivescience.com It marks the transition from predominantly aerobic to increasingly anaerobic metabolism. verywellfit.com A higher lactate threshold is indicative of greater endurance capacity, as it allows an athlete to sustain a higher intensity of exercise for a longer duration before the onset of significant metabolic acidosis and fatigue. livescience.comtrainright.com The lactate threshold is a strong predictor of performance in endurance sports. nih.govnsca.com

The maximal lactate steady state (MLSS) is defined as the highest exercise intensity at which blood lactate concentration remains stable over time. nih.govwisdomlib.orgbohrium.com It represents the maximal equilibrium between lactate production and lactate clearance. researchgate.netnih.gov Exercise intensities above the MLSS will result in a continual accumulation of blood lactate, leading to a more rapid onset of fatigue. endureiq.com The MLSS is considered a gold standard for determining an individual's maximal sustainable exercise intensity and is highly correlated with endurance performance. researchgate.netnih.gov

Interactive Data Table: Lactate Thresholds in Different Populations (% of VO2 max)

| Population | Lactate Threshold (% of VO2 max) |

| Average Person | 60% verywellfit.com |

| Recreational Athlete | 65% - 80% verywellfit.com |

| Elite Endurance Athlete | 85% - 95% verywellfit.com |

Interactive Data Table: Typical Blood Lactate Concentrations

| Condition | Typical Blood Lactate Concentration (mmol/L) |

| Rest | 1-2 ucdavis.edu |

| Maximal Lactate Steady State (MLSS) | Varies (2-8) researchgate.netnih.gov |

| Intense Exertion (Peak) | >20 ucdavis.edu |

Advanced Materials Science and Engineering Applications of 2 Hydroxypropanoate

Polymer Synthesis and Bioplastics Development

2-Hydroxypropanoate is a cornerstone monomer for the synthesis of biodegradable polymers, most notably poly(lactic acid) (PLA), which is at the forefront of the bioplastics revolution. Its utility also extends to the creation of thermosetting resins, offering a bio-based alternative to conventional petroleum-derived materials.

Poly(lactic acid) (PLA) and its Copolymers

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) synthesized from 2-hydroxypropanoic acid. nih.gov While PLA homopolymers possess many desirable properties, they can also exhibit brittleness and have a relatively high glass transition temperature. nih.gov To address these limitations and expand the application range of PLA, copolymerization with other monomers is a widely adopted strategy. nih.govresearchgate.net This approach allows for the fine-tuning of mechanical properties, degradation rates, and thermal characteristics.

Copolymerization can be achieved with various compounds to enhance specific properties. nih.gov For instance, graft copolymers of PLA often exhibit lower crystallinity and a higher degradation rate compared to their linear counterparts. nih.gov The arrangement of the monomer units also plays a crucial role; random copolymers of polylactide-co-glycolide (PLGA) degrade more rapidly than sequenced ones. nih.gov

One significant area of research is the development of hydrophobic-hydrophilic copolymers. Triblock copolymers of PLA and poly(ethylene glycol) (PEG) can be synthesized to exhibit one, two, or three-phase behavior depending on the composition and block lengths, offering a range of hydrophilic-hydrophobic properties. uconn.edu Similarly, copolymers with 2-hydroxyethyl methacrylate (B99206) (HEMA) show compatibility in the amorphous phase, with the glass transition temperature increasing with higher HEMA content. uconn.edu

To improve toughness and flexibility, PLA has been copolymerized with polycaprolactone (B3415563) (PCL), a synthetic thermoplastic polyester. nih.gov PCL-PLA copolymers exhibit the characteristics of thermoplastic elastomers. nih.gov For example, a biodegradable PCL-PLA multiblock copolymer synthesized with hexamethylene diisocyanate showed strong interaction between the PCL and PLA segments. nih.gov A tubular scaffold made from a 50:50 poly(L-lactide-co-ε-caprolactone) (PLCL) random copolymer was found to be amorphous with two glass transition temperatures at -38 °C and -11 °C, indicating a phase-separated structure. nih.gov